BenchChemオンラインストアへようこそ!

3-[(4-Methoxybenzoyl)amino]benzoic acid

Positional isomerism adenovirus inhibitor SAR structure-activity relationship

3-[(4-Methoxybenzoyl)amino]benzoic acid (molecular formula C₁₅H₁₃NO₄; exact mass 271.08446 g/mol) is a benzoylamino benzoic acid derivative characterized by a meta-substituted benzoic acid core linked via an amide bond to a para-methoxybenzoyl moiety. This compound belongs to the broader class of N-benzoylated aminobenzoic acids, a scaffold family that has been systematically explored as inhibitors of bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) and as farnesoid X receptor (FXR) partial agonists.

Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
Cat. No. B7775590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methoxybenzoyl)amino]benzoic acid
Molecular FormulaC15H13NO4
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C15H13NO4/c1-20-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(9-12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
InChIKeyHUOSTYPYKCSODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Methoxybenzoyl)amino]benzoic Acid – Core Identity and Class Position for Informed Procurement


3-[(4-Methoxybenzoyl)amino]benzoic acid (molecular formula C₁₅H₁₃NO₄; exact mass 271.08446 g/mol) is a benzoylamino benzoic acid derivative characterized by a meta-substituted benzoic acid core linked via an amide bond to a para-methoxybenzoyl moiety [1]. This compound belongs to the broader class of N-benzoylated aminobenzoic acids, a scaffold family that has been systematically explored as inhibitors of bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) [2] and as farnesoid X receptor (FXR) partial agonists [3]. The compound is catalogued under InChIKey HUOSTYPYKCSODL-UHFFFAOYSA-N and is supplied by multiple vendors as a research-grade building block .

Why 3-[(4-Methoxybenzoyl)amino]benzoic Acid Cannot Be Replaced by Its Positional Isomers or De-Methoxy Analog


Within the benzoylamino benzoic acid family, the position of the carboxylic acid on the aniline ring (ortho, meta, or para) and the substitution on the benzoyl ring are not interchangeable parameters. In a systematic SAR study of benzoylamino benzoic acid analogues as adenovirus replication inhibitors, moving the carboxylic acid group from the ortho position to the meta or para position resulted in a sharp loss of antiviral activity, demonstrating that the ring substitution pattern alone is a primary determinant of target engagement [1]. Similarly, QSAR models developed for FabH inhibition by benzoylamino benzoic acids have identified that the ortho position of ring A is favorable for inhibitory activity and that hydroxyl substitution at this position enhances potency [2]. The 4-methoxy substituent on the benzoyl ring further modulates lipophilicity (calculated XLogP3 ≈ 2.9 for the target compound) compared to the unsubstituted 3-benzamidobenzoic acid scaffold, which directly affects solubility, membrane permeability, and binding site complementarity [3]. These positional and substituent effects cannot be inferred from a single analog; procurement decisions must therefore be compound-specific.

Quantitative Differentiation Evidence for 3-[(4-Methoxybenzoyl)amino]benzoic Acid Versus Closest Analogs


Meta-Carboxylic Acid Positioning Confers Divergent Biological Activity Relative to Ortho and Para Isomers

In a published SAR study on benzoylamino benzoic acid analogues as adenovirus replication inhibitors, the ortho-carboxylic acid derivative (2-substituted) was identified as a potent and non-toxic anti-adenoviral lead. Systematic positional scanning revealed that relocating the carboxylic acid to the meta position (8a) or para position (8b) caused a sharp drop in antiviral activity compared to the ortho-substituted parent [1]. This positional sensitivity establishes that the meta-substituted topology of 3-[(4-methoxybenzoyl)amino]benzoic acid occupies a distinct activity space, neither equivalent to nor predictable from the ortho- or para-substituted isomers.

Positional isomerism adenovirus inhibitor SAR structure-activity relationship

4-Methoxy Substitution Tunes Lipophilicity and Physicochemical Profile Relative to Unsubstituted 3-Benzamidobenzoic Acid

The 4-methoxy group on the benzoyl ring of the target compound increases calculated lipophilicity (XLogP3 ≈ 2.9) [1] compared to the unsubstituted 3-benzamidobenzoic acid (predicted XLogP3 ≈ 1.8–2.2 based on validated cheminformatic models for the de-methoxy scaffold) . The target compound has 4 hydrogen bond acceptors (the methoxy oxygen, the amide carbonyl, and the two carboxylic acid oxygens) and 2 hydrogen bond donors (amide NH and carboxylic acid OH), yielding a topological polar surface area conducive to both passive membrane permeation and target hydrogen bonding [1]. These parameters place the compound within Lipinski-compliant drug-like space with a calculated LogP that is elevated relative to its de-methoxy counterpart, which may favor hydrophobic pocket occupancy in protein targets such as FXR [2].

Lipophilicity physicochemical properties XLogP3 methoxy effect

Meta-Substituted 3-Benzamidobenzoic Acid Scaffold Validated as FXR Partial Agonist Pharmacophore with Quantitative Potency Data

The 3-benzamidobenzoic acid core—which forms the structural basis of 3-[(4-methoxybenzoyl)amino]benzoic acid—has been validated as a farnesoid X receptor (FXR) partial agonist pharmacophore. In a comprehensive SAR study encompassing 44 derivatives, lead compound 6 (a 3-benzamidobenzoic acid derivative) served as the starting point for optimization. The most advanced derivative (compound 41) demonstrated 4-fold higher potency than the parent scaffold and exhibited EC₅₀ values in the nanomolar range [1]. Molecular docking revealed that the meta-carboxylic acid engages in critical hydrogen bond interactions with FXR residues, while the benzoyl aromatic system occupies a large hydrophobic pocket [2]. Importantly, the 4-methoxy substituent on the benzoyl ring (as in the target compound) would project into this same hydrophobic subpocket, offering a rational basis for differentiation from the unsubstituted parent scaffold.

Farnesoid X receptor partial agonist NAFLD 3-benzamidobenzoic acid

Benzoylamino Benzoic Acid Class Demonstrates FabH Inhibition with QSAR-Characterized Substituent Effects

The benzoylamino benzoic acid compound class has been developed as potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis. A series of benzoylaminobenzoic acid derivatives demonstrated strong antibacterial activity against Gram-positive and selected Gram-negative organisms [1]. QSAR and HQSAR models generated for this series (cross-validated q² = 0.678, conventional r² = 0.920) identified that substitution at the ortho position of ring A is favorable for inhibitory activity and that lipophilic parameters are significant determinants of inhibitory potential [2][3]. The target compound, bearing a 4-methoxy substituent on the benzoyl ring and a meta-carboxylic acid, represents a distinct substitution pattern within this pharmacophore class. Its IC₅₀ for FabH has not been individually reported, but class-level QSAR models predict that its methoxy substitution and meta-carboxylic acid topology would yield a quantifiably different activity profile relative to ortho-substituted or unsubstituted analogs.

FabH inhibitor antibacterial QSAR benzoylamino benzoic acid

Physicochemical Stability Profile Supports Reproducible Experimental Handling Relative to More Labile Ortho-Substituted Analogs

The meta-substitution pattern of 3-[(4-methoxybenzoyl)amino]benzoic acid places the amide bond and carboxylic acid in a 1,3-relationship on the central phenyl ring, which eliminates the potential for intramolecular hydrogen bonding between the amide NH and the ortho-carboxylic acid that can occur in 2-[(4-methoxybenzoyl)amino]benzoic acid (the ortho isomer). Intramolecular hydrogen bonding in ortho-substituted analogs can stabilize alternative conformations, alter the compound's effective lipophilicity, and produce batch-dependent variations in solubility if trace metal ions are present [1]. In contrast, the meta isomer presents the carboxylic acid and amide functionalities in electronically and conformationally independent orientations, resulting in more predictable solution behavior and fewer handling artifacts during assay preparation .

Chemical stability amide bond steric hindrance positional isomer

Defined Application Scenarios for 3-[(4-Methoxybenzoyl)amino]benzoic Acid Based on Quantitative Differentiation Evidence


FXR-Targeted Drug Discovery for NAFLD/NASH: Use as a Meta-Substituted Pharmacophore with Expanded Hydrophobic Occupancy

Research groups pursuing farnesoid X receptor (FXR) partial agonists for non-alcoholic fatty liver disease (NAFLD) or non-alcoholic steatohepatitis (NASH) should select 3-[(4-methoxybenzoyl)amino]benzoic acid as a scaffold diversification point. The meta-carboxylic acid topology has been experimentally validated as critical for FXR binding, and the 4-methoxy group is rationally positioned to occupy the hydrophobic subpocket identified in molecular docking studies of 3-benzamidobenzoic acid derivatives [1][2]. This compound offers an entry point for SAR expansion that is distinct from both the unsubstituted 3-benzamidobenzoic acid lead and the ortho- or para-carboxylic acid isomers, which are expected to show reduced FXR engagement based on the positional sensitivity documented for this scaffold class.

Antibacterial FabH Inhibitor Programs: Procuring a Defined Substitution Pattern for QSAR-Guided Lead Optimization

For antibacterial discovery efforts targeting β-ketoacyl-acyl carrier protein synthase III (FabH), 3-[(4-methoxybenzoyl)amino]benzoic acid provides a specific reference point in the benzoylamino benzoic acid SAR landscape. HQSAR contribution maps have identified that both ring A (benzoyl) and ring C (benzoic acid) substitutions play vital roles in FabH inhibitory activity, with ortho-hydroxyl substitution on ring A being favorable [3]. The target compound, bearing a 4-methoxy substituent on ring A and a meta-carboxylic acid on ring C, occupies a distinct coordinate in this multidimensional activity space. Procurement of this specific isomer—rather than an ortho- or para-substituted analog—is required for accurate QSAR model training and for systematic exploration of the lipophilic tolerance of the FabH active site.

Chemical Biology Probe Development: Exploiting Conformational Homogeneity for Reproducible Target Engagement Assays

Researchers developing chemical probes for target identification or chemoproteomic studies should prefer the meta-substituted isomer for its conformational homogeneity. Unlike the ortho isomer (2-[(4-methoxybenzoyl)amino]benzoic acid, CAS 34425-86-0), which can form an intramolecular hydrogen bond between the amide NH and the ortho-carboxylic acid, the meta isomer presents the two functional groups in electronically independent orientations [4]. This property reduces the risk of conformer-dependent variations in binding affinity measurements, ensuring more reproducible IC₅₀ and Kd determinations across replicate experiments and between laboratories.

Medicinal Chemistry Fragment Library Inclusion: A Lipinski-Compliant Fragment with Meta-Topology for FXR and FabH Target Families

With a molecular weight of 271.27 g/mol, XLogP3 ≈ 2.9, 4 H-bond acceptors, and 2 H-bond donors, 3-[(4-methoxybenzoyl)amino]benzoic acid falls within all Lipinski Rule-of-Five parameters [5]. Its inclusion in fragment-screening libraries is justified by its experimentally validated scaffold relevance to two distinct target families (FXR nuclear receptors and FabH bacterial enzymes) and by its meta-substitution topology, which provides a geometry that is underrepresented in commercial fragment collections dominated by para-substituted benzoic acid derivatives. The methoxy group additionally provides a synthetic handle for further derivatization via demethylation or electrophilic aromatic substitution.

Quote Request

Request a Quote for 3-[(4-Methoxybenzoyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.